![molecular formula C10H10N2O B13126818 3-Cyclopropylbenzo[d]isoxazol-5-amine](/img/structure/B13126818.png)
3-Cyclopropylbenzo[d]isoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropylbenzo[d]isoxazol-5-amine is a heterocyclic compound that features a cyclopropyl group attached to a benzo[d]isoxazole ring. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their wide range of biological activities and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylbenzo[d]isoxazol-5-amine typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by copper(I) or ruthenium(II) to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthetic strategies to produce the desired compounds.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylbenzo[d]isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the cyclopropyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic ring or the isoxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
3-Cyclopropylbenzo[d]isoxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 3-Cyclopropylbenzo[d]isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylbenzo[d]isoxazol-5-amine: shares structural similarities with other isoxazole derivatives, such as 3,5-disubstituted isoxazoles and 3,4,5-trisubstituted isoxazoles.
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Thiadiazole: A similar heterocyclic compound with sulfur and nitrogen atoms.
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-cyclopropyl-1,2-benzoxazol-5-amine |
InChI |
InChI=1S/C10H10N2O/c11-7-3-4-9-8(5-7)10(12-13-9)6-1-2-6/h3-6H,1-2,11H2 |
InChI Key |
JUFSZVRRMFBLFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.